1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine
Overview
Description
1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C14H17F3N6. It is known for its unique structure, which includes a trifluoromethyl group, a piperazine ring, and a triazole ring.
Preparation Methods
The synthesis of 1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine typically involves multiple stepsThe reaction conditions often include the use of halogenated aromatics and nitrogen anion intermediates . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Scientific Research Applications
1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group and the triazole ring play crucial roles in its activity, potentially affecting enzyme function or receptor binding. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group but differs in its overall structure and applications.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: This compound has a similar triazole ring and trifluoromethyl group but exhibits different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,2,4-triazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N6/c1-21-13(19-12(18)20-21)23-7-5-22(6-8-23)11-4-2-3-10(9-11)14(15,16)17/h2-4,9H,5-8H2,1H3,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZWWQWGCCNXPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.